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Compound of Interest

Compound Name: Nizatidine Amide

Cat. No.: B590408

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
Nizatidine EP Impurity E. Nizatidine, a histamine H2-receptor antagonist, is widely used to treat
peptic ulcers and gastroesophageal reflux disease. As with any pharmaceutical compound, the
identification and characterization of impurities are critical for ensuring drug safety and efficacy.
This document outlines the key data, experimental protocols, and logical workflows necessary
for the definitive identification of Nizatidine EP Impurity E.

Chemical Identity of Nizatidine EP Impurity E

Nizatidine EP Impurity E is a known related substance of Nizatidine. Its fundamental chemical
properties are summarized in the table below.
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Parameter Value

) N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]
Chemical Name
methyl]sulphanyl]ethyl]-2-nitroacetamide

Nizatidine Amide, N-{2-[({2-
Synonyms [(dimethylamino)methyl]-1,3-thiazol-4-
yl}methyl)sulfanyl]ethyl}-2-nitroacetamide

CAS Number 188666-11-7[1]
Molecular Formula C11H18N403S2[1]
Molecular Weight 318.4 g/mol [1]

Spectroscopic and Chromatographic Data

The structural elucidation of Nizatidine EP Impurity E relies on a combination of spectroscopic
and chromatographic techniques. While specific data from commercial reference standards are
proprietary, the expected data based on its chemical structure are presented below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of Nizatidine and its
impurities. A typical reversed-phase HPLC method would be employed.

Parameter Expected Value

Retention Time (Rt) Varies based on exact method conditions

) ) i Specific to the analytical method, relative to the
Relative Retention Time (RRT) o
Nizatidine peak

Purity (by area %) > 95% for a reference standard

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of the impurity.
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Parameter Expected Value
lonization Mode Electrospray lonization (ESI), Positive Mode
[M+H]* (protonated molecule) m/z = 319.08

] Fragments corresponding to the thiazole ring
Key Fragmentation lons ) )
and the side chain.

Nuclear Magnetic Resonance (*H NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen atoms in the molecule, confirming the connectivity of the structure. The expected
chemical shifts (d) in a suitable solvent (e.g., DMSO-ds) are outlined below.

Expected Chemical

Protons ) Multiplicity Integration
Shift (ppm)
Thiazole-H ~7.0-7.5 s 1H
-CH2-S- ~3.6-3.8 S 2H
-S-CH2-CH2-NH- ~2.6-2.8 t 2H
-S-CH2-CH2-NH- ~3.3-35 q 2H
-NH-CO- ~8.0-8.5 t 1H
-CO-CH2-NO2 ~5.0-5.5 S 2H
-N(CHs)2 ~2.1-2.3 s 6H
-N-CH2-Thiazole ~3.5-3.7 S 2H

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure
elucidation of Nizatidine EP Impurity E.

High-Performance Liquid Chromatography (HPLC)
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Objective: To separate and quantify Nizatidine EP Impurity E from Nizatidine and other related
substances.

Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:

e Column: C18, 4.6 mm x 250 mm, 5 um patrticle size

» Mobile Phase A: 0.1% Trifluoroacetic acid in Water

o Mobile Phase B: Acetonitrile

o Gradient: A time-based gradient from 95% A to 50% A over 30 minutes.
e Flow Rate: 1.0 mL/min

e Column Temperature: 30 °C

e Detection Wavelength: 240 nm

e Injection Volume: 10 pL

Sample Preparation:

o Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile
Phase A and B).

« Filter the solution through a 0.45 um syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the impurity.
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
LC Conditions: Use the same HPLC conditions as described in section 3.1.

MS Conditions:
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« lonization Mode: Positive Electrospray lonization (ESI+)
o Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

e Gas Flow: Nitrogen, 600 L/hr

e Scan Range: m/z 50-500

'H NMR Spectroscopy

Objective: To obtain a detailed proton NMR spectrum for structural confirmation.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:

o Dissolve approximately 5-10 mg of the isolated impurity in 0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds).

e Transfer the solution to an NMR tube.

Acquisition Parameters:

Pulse Program: Standard 1D proton acquisition

Number of Scans: 16

Relaxation Delay: 2 seconds

Spectral Width: 16 ppm

Visualizations
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The following diagrams illustrate the chemical structures and the logical workflow for the
structure elucidation process.

Caption: Chemical structures of Nizatidine and Nizatidine EP Impurity E.
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Caption: Logical workflow for the structure elucidation of Nizatidine EP Impurity E.

Potential Formation Pathway

Nizatidine EP Impurity E is likely formed through the hydrolysis of the enediamine group in the
Nizatidine molecule, followed by reaction with a nitroacetylating agent, or it could be a process-
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related impurity from the synthesis of Nizatidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. clearsynth.com [clearsynth.com]

« To cite this document: BenchChem. [Unraveling the Structure of Nizatidine EP Impurity E: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590408#nizatidine-ep-impurity-e-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b590408?utm_src=pdf-body-img
https://www.benchchem.com/product/b590408?utm_src=pdf-custom-synthesis
https://clearsynth.com/product/nizatidine-ep-impurity-e
https://www.benchchem.com/product/b590408#nizatidine-ep-impurity-e-structure-elucidation
https://www.benchchem.com/product/b590408#nizatidine-ep-impurity-e-structure-elucidation
https://www.benchchem.com/product/b590408#nizatidine-ep-impurity-e-structure-elucidation
https://www.benchchem.com/product/b590408#nizatidine-ep-impurity-e-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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